molecular formula C16H30F2N2Sn B13686521 1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole

1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole

Cat. No.: B13686521
M. Wt: 407.1 g/mol
InChI Key: VFOXKIAVQLNTJY-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole is a compound that features both a difluoromethyl group and a tributylstannyl group attached to an imidazole ring. This unique combination of functional groups makes it a valuable compound in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole typically involves the introduction of the difluoromethyl group and the tributylstannyl group onto the imidazole ring through a series of chemical reactions. One common method involves the use of difluoromethylation reagents and organotin compounds. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the stannyl group or the imidazole ring.

    Substitution: The difluoromethyl and tributylstannyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used but can include various fluorinated and stannylated derivatives .

Properties

Molecular Formula

C16H30F2N2Sn

Molecular Weight

407.1 g/mol

IUPAC Name

tributyl-[3-(difluoromethyl)imidazol-4-yl]stannane

InChI

InChI=1S/C4H3F2N2.3C4H9.Sn/c5-4(6)8-2-1-7-3-8;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;

InChI Key

VFOXKIAVQLNTJY-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CN1C(F)F

Origin of Product

United States

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